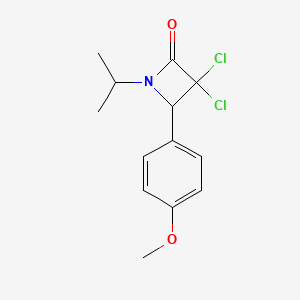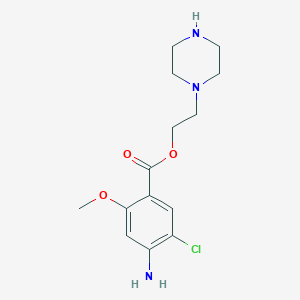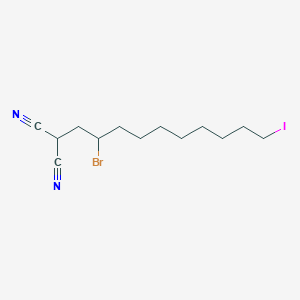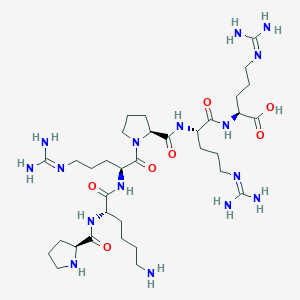
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is substituted with a methoxyphenyl group, an isopropyl group, and two chlorine atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one typically involves a multi-step process. One common synthetic route begins with the preparation of the azetidine ring, followed by the introduction of the methoxyphenyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine. This step may require the use of a strong base or an acid catalyst to facilitate the ring closure.
Introduction of Substituents: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile. The isopropyl group can be added via an alkylation reaction using isopropyl halide and a strong base.
Chlorination: The final step involves the chlorination of the azetidine ring to introduce the two chlorine atoms. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and to minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies due to its specific functional groups.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl group and the azetidine ring can influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Tris(4-methoxyphenyl)phosphine
- Methedrone
Uniqueness
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is unique due to its azetidine ring structure combined with the methoxyphenyl and isopropyl groups This combination of functional groups imparts distinct chemical properties that are not commonly found in other similar compounds
Eigenschaften
CAS-Nummer |
418765-66-9 |
|---|---|
Molekularformel |
C13H15Cl2NO2 |
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
3,3-dichloro-4-(4-methoxyphenyl)-1-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8(2)16-11(13(14,15)12(16)17)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
SFNZVIHZYLBKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)



![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
